molecular formula C23H18Cl2N4O4 B2459221 N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923192-66-9

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

カタログ番号: B2459221
CAS番号: 923192-66-9
分子量: 485.32
InChIキー: JKFRXYMPMYBESE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a recognized potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase Source . This compound is a key research tool for investigating oncogenic signaling pathways, as aberrant EGFR signaling is a well-documented driver in various cancers, including non-small cell lung cancer and glioblastoma Source . Its primary research value lies in its mechanism of action, where it functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream pro-survival and proliferative signals such as the MAPK/ERK and PI3K/Akt pathways Source . Researchers utilize this inhibitor in in vitro and in vivo models to elucidate the specific roles of EGFR in tumorigenesis, to study mechanisms of resistance to targeted therapies, and to explore potential synergistic effects in combination treatment regimens Source . Its high selectivity profile makes it particularly valuable for dissecting complex signaling networks and for validating EGFR as a critical molecular target in preclinical oncology studies.

特性

CAS番号

923192-66-9

分子式

C23H18Cl2N4O4

分子量

485.32

IUPAC名

N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30)

InChIキー

JKFRXYMPMYBESE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

溶解性

not available

製品の起源

United States

生物活性

The compound N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Dichlorophenyl group : This moiety is known for enhancing lipophilicity and can influence the compound's interaction with biological targets.
  • Pyrido[3,2-d]pyrimidine core : This bicyclic structure is often associated with various pharmacological activities, including anticancer and anti-inflammatory effects.
  • Methoxybenzyl substituent : This group may contribute to the compound's ability to cross biological membranes and interact with target proteins.

Molecular Formula

The molecular formula for this compound is C20H19Cl2N3O3C_{20}H_{19}Cl_2N_3O_3.

Anticancer Properties

Research has indicated that compounds similar to N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The pyrido[3,2-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer proliferation. A study highlighted that certain derivatives target the EPH receptor family, which is overexpressed in various cancers .
  • Case Study : A derivative of this class demonstrated an IC50 value of 6.2 μM against colon carcinoma cell lines (HCT-116), indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Compounds with similar structures have been evaluated for their antibacterial and antifungal properties. One study reported significant activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The biological activity extends to enzyme inhibition:

  • Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Evaluation

A series of studies have focused on synthesizing derivatives of pyrido[3,2-d]pyrimidines and evaluating their biological activities:

CompoundActivityIC50 Value
Pyrido[2,3-d]pyrimidine derivativeKinase inhibition6.2 μM
Methoxy-substituted derivativeAChE inhibition27.3 μM
Pyrano[2,3-d]pyrimidine derivativeAntimicrobialActive against multiple strains

Clinical Trials

Ongoing clinical trials are exploring the therapeutic potential of related compounds targeting specific cancer types. For example, a compound in this class is being investigated for its efficacy against non-small cell lung cancer (NSCLC) with specific mutations (NCT03743350) .

科学的研究の応用

Structural Features

The compound features a dichlorophenyl group and a pyrido-pyrimidine core structure, which are significant for its biological activity. The presence of methoxy and acetamide functional groups enhances its solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known cytotoxic agents allows it to interact with cellular targets involved in cancer proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The dichlorophenyl moiety is believed to play a crucial role in enhancing its antibacterial efficacy.

Case Study: Antibacterial Activity

In vitro studies showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

The compound's properties have also been explored in the context of agrochemicals. It has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests.

Case Study: Pesticidal Activity

Field trials demonstrated that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to non-target organisms .

Materials Science

In materials science, the compound has been investigated for its potential use in creating novel polymeric materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Composites

Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal resistance compared to conventional materials, suggesting applications in high-performance materials .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by its core heterocycle and substituents. Below is a comparative analysis with analogs reported in the literature:

Pyrido[3,2-d]pyrimidine Derivatives

  • Compound A () :
    2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
    • Core : Identical pyrido[3,2-d]pyrimidine.
    • Substituents :
  • N3 : 4-Chlorobenzyl (vs. 4-methoxybenzyl in the target compound).
  • Acetamide: Linked to 2,5-dimethoxyphenyl (vs. 3,4-dichlorophenyl).
  • CXCR3 Antagonists () :
    VUF10474 (NBI-74330) and VUF10085 (AMG-487) feature pyrido[2,3-d]pyrimidine cores with ethoxyphenyl and fluorophenyl substituents.

    • Key Differences :
  • The 3,4-dichlorophenyl acetamide may enhance hydrophobic interactions compared to VUF10085’s trifluoromethoxyphenyl group .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound B (): 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrido[3,2-d]pyrimidine). Substituents:
  • Phenoxy group: 2,4-Dichlorophenoxy (meta/para Cl vs. 3,4-dichlorophenyl in the target).
  • N5 : 4-Methylbenzyl (less polar than 4-methoxybenzyl).

    • Impact : The pyrazolo core’s reduced aromaticity may decrease π-π stacking interactions compared to the target compound’s pyrido-pyrimidine system .
  • Compound C (): N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Substituents: Fluorophenyl and chromen groups introduce strong electron-withdrawing effects. Key Difference: The chromen moiety adds rigidity, which may limit conformational flexibility compared to the target’s methoxybenzyl group .

Dichlorophenyl-Containing Acetamides

  • Compound D (): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Core: Pyrazolone (non-aromatic vs. the target’s fused heteroaromatic core). Substituents: Identical 3,4-dichlorophenyl acetamide. Impact: The pyrazolone core’s reduced planarity may weaken interactions with flat binding pockets compared to the target compound’s rigid pyrido-pyrimidine system. Crystallographic data show that dichlorophenyl substitution induces distinct dihedral angles (44.5–77.5°) between aromatic rings, affecting molecular packing and solubility .

Key Research Findings

Substituent Position Matters :

  • The 3,4-dichlorophenyl group in the target compound provides superior hydrophobic interactions compared to 2,4-dichloro analogs (e.g., Compound B) due to optimized chlorine positioning .
  • 4-Methoxybenzyl enhances solubility relative to 4-chlorobenzyl (Compound A) while retaining moderate lipophilicity .

Core Heterocycle Influences Binding :

  • Pyrido[3,2-d]pyrimidine’s planar structure facilitates π-π stacking with kinase ATP pockets, unlike pyrazolone or pyrazolo-pyrimidine cores .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 3,4-dichlorophenylacetic acid with a pyrido-pyrimidine intermediate, similar to methods in .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the pyrido[3,2-d]pyrimidine core, alkylation with 4-methoxybenzyl groups, and coupling with the dichlorophenyl acetamide moiety. Key conditions include:

  • Use of polar aprotic solvents (e.g., DMSO or acetonitrile) for nucleophilic substitution reactions .
  • Temperature control (60–80°C) to optimize yields and minimize side products .
  • Purification via column chromatography and recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of the pyrido-pyrimidine scaffold in crystalline form .

Q. What initial assays are recommended to evaluate biological activity?

  • In vitro cytotoxicity: Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .
  • Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation: Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate target binding .
  • Scaffold modification: Compare activity against analogs with thieno[3,2-d]pyrimidine or benzofuropyrimidine cores .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets like CXCR3 chemokine receptors .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization: Control variables such as cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing: Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Structural analogs: Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 4-chlorophenyl acetamide) to isolate substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Solubility enhancement: Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles .
  • Metabolic blocking: Fluorinate labile positions (e.g., ortho to methoxy groups) to reduce CYP450-mediated oxidation .
  • Pro-drug design: Mask the acetamide moiety with ester linkages for improved bioavailability .

Q. How to investigate target engagement and mechanism of action?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., kinases) .
  • Cellular thermal shift assays (CETSA): Confirm target engagement in live cells by monitoring protein stability post-treatment .
  • Transcriptomic profiling: RNA-seq to identify differentially expressed genes/pathways in treated vs. untreated cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。